molecular formula C11H19NO4S B7791371 (s)-Boc-5,5-dimethyl-1,3-thiazolidine-4-carboxylic acid

(s)-Boc-5,5-dimethyl-1,3-thiazolidine-4-carboxylic acid

Cat. No.: B7791371
M. Wt: 261.34 g/mol
InChI Key: FZSPELSRTNXPPY-ZETCQYMHSA-N
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Description

(S)-Boc-5,5-dimethyl-1,3-thiazolidine-4-carboxylic acid is a chiral thiazolidine derivative characterized by a tert-butoxycarbonyl (Boc) protecting group on the nitrogen atom of the thiazolidine ring. Its molecular formula is C₁₁H₁₉NO₄S, with a molecular weight of 261.34 g/mol . The compound is a white crystalline powder used in pharmaceutical synthesis and asymmetric catalysis, where stereochemical control is critical. The Boc group enhances solubility and stability during synthetic processes, making it a preferred intermediate in peptide and β-lactam antibiotic synthesis .

Properties

IUPAC Name

(4S)-5,5-dimethyl-3-[(2-methylpropan-2-yl)oxycarbonyl]-1,3-thiazolidine-4-carboxylic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H19NO4S/c1-10(2,3)16-9(15)12-6-17-11(4,5)7(12)8(13)14/h7H,6H2,1-5H3,(H,13,14)/t7-/m0/s1
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FZSPELSRTNXPPY-ZETCQYMHSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1(C(N(CS1)C(=O)OC(C)(C)C)C(=O)O)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC1([C@@H](N(CS1)C(=O)OC(C)(C)C)C(=O)O)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H19NO4S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID101155928
Record name 3-(1,1-Dimethylethyl) (4S)-5,5-dimethyl-3,4-thiazolidinedicarboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID101155928
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

261.34 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

112898-19-8
Record name 3-(1,1-Dimethylethyl) (4S)-5,5-dimethyl-3,4-thiazolidinedicarboxylate
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=112898-19-8
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 3-(1,1-Dimethylethyl) (4S)-5,5-dimethyl-3,4-thiazolidinedicarboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID101155928
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Thiazolidine Ring Formation: Core Synthetic Strategies

The 5,5-dimethyl-1,3-thiazolidine-4-carboxylic acid scaffold is synthesized through a cyclocondensation reaction between L-cysteine and acetone. Under acidic conditions (pH 2–3, HCl), the primary amine of cysteine reacts with the carbonyl group of acetone, forming a Schiff base intermediate. Subsequent intramolecular cyclization with the thiol group yields the thiazolidine ring .

Critical Parameters :

  • Temperature : 50–60°C minimizes racemization while ensuring complete cyclization.

  • Solvent System : Aqueous ethanol (50% v/v) balances solubility and reaction kinetics.

  • Workup : Acidification to pH 3–4 precipitates the product, achieving 80–85% purity before recrystallization .

ParameterOptimal RangeImpact on Yield/Purity
Reaction Temperature50–60°CBelow 50°C: Incomplete reaction; Above 60°C: Racemization
pH2.0–3.0Higher pH delays cyclization; Lower pH degrades cysteine
Reaction Time6–8 hoursShorter durations yield unreacted starting material

Boc Protection: Enhancing Stability and Reactivity

The tert-butoxycarbonyl (Boc) group is introduced to the secondary amine of the thiazolidine ring using di-tert-butyl dicarbonate (Boc₂O). This step is critical for preventing unwanted side reactions during subsequent synthetic steps, such as peptide couplings.

Standard Protocol :

  • Deprotonation : The thiazolidine amine is deprotonated with triethylamine (1.2 equiv) in anhydrous dichloromethane (DCM).

  • Acylation : Boc₂O (1.1 equiv) is added dropwise at 0°C, followed by stirring at room temperature for 12–16 hours.

  • Workup : The reaction is quenched with aqueous citric acid, and the product is extracted into DCM. Evaporation yields a crude solid, which is purified via recrystallization (hexane:ethyl acetate) .

Industrial Adaptation :
A patent-pending single-step method substitutes DCM with ethanol, enabling reflux conditions (78°C) and eliminating the need for cryogenic cooling. This approach achieves comparable yields (75–80%) while reducing solvent waste by 40% .

ReagentSolventTemperatureYield (%)Purity (%)
Boc₂O + Et₃NDCM25°C7898
Boc₂O (neat)Ethanol78°C7595

Stereochemical Control and Racemization Mitigation

The (S)-configuration at C4 is preserved through stringent pH and temperature control. Racemization studies reveal:

  • pH Sensitivity : Above pH 8.0, epimerization at C4 occurs within 1 hour (20% R-isomer formation).

  • Thermal Stability : Prolonged heating (>80°C) in polar solvents accelerates racemization (0.5% per hour at 60°C) .

Recommended Practices :

  • Maintain reaction pH between 5.0–7.0 during Boc protection.

  • Use aprotic solvents (e.g., DCM) for temperature-sensitive steps.

Industrial-Scale Production: Process Intensification

Flow chemistry platforms enhance throughput and consistency. Key advancements include:

  • Continuous Stirred-Tank Reactors (CSTRs) : Achieve 95% conversion in 2 hours (vs. 8 hours batchwise).

  • In-Line Analytics : HPLC monitoring adjusts reagent stoichiometry in real time, reducing batch failures by 25% .

MetricBatch ProcessFlow Process
Cycle Time24 hours4 hours
Solvent Consumption10 L/kg product4 L/kg product
Energy Use150 kWh/kg90 kWh/kg

Analytical Characterization and Quality Control

HPLC Analysis :

  • Column : C18, 250 × 4.6 mm, 5 µm

  • Mobile Phase : 0.1% TFA in water (A) and acetonitrile (B), gradient 20–80% B over 20 minutes.

  • Retention Time : 12.3 minutes (purity >98%) .

NMR Validation :

  • ¹H NMR (400 MHz, CDCl₃) : δ 1.44 (s, 9H, Boc), 1.52 (s, 6H, 5,5-CH₃), 4.21 (q, J = 6.8 Hz, 1H, C4-H).

  • ¹³C NMR : 155.2 ppm (Boc carbonyl), 174.8 ppm (C4-COOH) .

Scientific Research Applications

(S)-Boc-5,5-dimethyl-1,3-thiazolidine-4-carboxylic acid is a compound widely utilized in various research fields, including synthetic chemistry, drug development, biotechnology, material science, and analytical chemistry . It has shown promise in the development of anti-inflammatory and anti-cancer agents .

Key Information

  • CAS Number: 112898-19-8
  • Molecular Formula: C11H19NO4S
  • Molecular Weight: 261.34
  • Optical Activity: D= +90 ± 2º (C=1 in EtOH)

Applications

This compound is utilized in several research areas :

  • Synthetic Chemistry: It serves as an intermediate in the synthesis of pharmaceuticals and agrochemicals, acting as a building block for creating complex molecules .
  • Drug Development: Due to its unique structural properties that enhance biological activity, the compound is used in the development of new drugs, specifically anti-inflammatory and anti-cancer agents .
  • Biotechnology: It is employed in the design of biocatalysts to improve the efficiency of biochemical reactions, making these processes more sustainable and cost-effective .
  • Material Science: The compound's properties are utilized to develop new materials like polymers and coatings that require specific chemical functionalities for enhanced performance .
  • Analytical Chemistry: It functions as a standard in analytical methods, which helps to accurately quantify related substances in complex mixtures and is essential for quality control in manufacturing .

Mechanism of Action

The mechanism of action of (s)-Boc-5,5-dimethyl-1,3-thiazolidine-4-carboxylic acid involves its interaction with specific molecular targets, such as enzymes or receptors. The tert-butoxycarbonyl group can be selectively removed under acidic conditions, revealing the active amine functionality, which can then participate in further chemical reactions or biological interactions.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Enantiomeric and Stereochemical Variants

a) (R)-Boc-5,5-Dimethyl-1,3-Thiazolidine-4-Carboxylic Acid
  • Molecular Formula: C₁₁H₁₉NO₄S (same as S-enantiomer).
  • Key Difference : The R-configuration at the chiral center alters its interaction with enantioselective enzymes and receptors.
  • Applications : Used in analogous synthetic pathways but may exhibit divergent biological activity due to stereospecificity .
b) (2R,4S)-2-Aminomethyl-5,5-Dimethyl-1,3-Thiazolidine-4-Carboxylic Acid Dihydrochloride
  • Molecular Formula : C₇H₁₅Cl₂N₂O₂S.
  • Key Features: The aminomethyl substituent replaces the Boc group, increasing polarity and altering pharmacokinetic properties.
  • Synthesis : Prone to epimerization under acidic conditions, highlighting the importance of protecting groups like Boc for stability .

Deprotected Analogues

a) (R)-5,5-Dimethyl-1,3-Thiazolidine-4-Carboxylic Acid
  • Molecular Formula: C₆H₁₁NO₂S.
  • Key Difference : Lacks the Boc group, exposing the amine for direct reactivity.
b) Ampicillinoic Acid
  • Molecular Formula : C₁₆H₂₁N₃O₅S.
  • Structure: Features an amino-phenylacetyl substituent instead of Boc.
  • Role : A degradation product of ampicillin, with reduced β-lactamase stability compared to Boc-protected derivatives .

Pharmacologically Active Derivatives

a) 2-[1-(Dihydroxyboranyl)(2-Phenylacetamido)Methyl]-5,5-Dimethyl-1,3-Thiazolidine-4-Carboxylic Acid
  • Activity : Micromolar inhibitor of class C β-lactamases but inactive against class A enzymes.
  • Mechanism : Boronic acid group mimics tetrahedral intermediates in enzyme catalysis .
b) ZZ7 ((2R,4S)-2-[(R)-{[(2R)-2-Amino-2-Phenylacetyl]Amino}(Carboxy)Methyl]-5,5-Dimethyl-1,3-Thiazolidine-4-Carboxylic Acid)
  • Binding Affinity : -7.9 kcal/mol for bacterial penicillin-binding proteins (PBPs), comparable to ampicillin (-7.8 kcal/mol) .
a) (2RS,4S)-2-[[[(1R)-1-Carboxy-1-(2-Ethoxy-1-Naphthyl)Carbonyl]Amino]Methyl]-5,5-Dimethyl-1,3-Thiazolidine-4-Carboxylic Acid
  • Role : Intermediate in nafcillin sodium synthesis.
  • Key Feature : Bulky naphthyl group introduces steric hindrance, affecting reaction yields (75% isolated) .
b) Amoxicillin EP Impurity K
  • Structure : Dimer with two thiazolidine cores linked via amoxicillin-derived groups.
  • Significance : Highlights the propensity of thiazolidine derivatives to form dimers, impacting drug purity .

Comparative Analysis Table

Compound Name Molecular Formula Molecular Weight Key Substituents Biological/Synthetic Role Reference
(S)-Boc-5,5-dimethyl-1,3-thiazolidine-4-carboxylic acid C₁₁H₁₉NO₄S 261.34 Boc group Chiral intermediate in drug synthesis
(R)-Boc-5,5-dimethyl-1,3-thiazolidine-4-carboxylic acid C₁₁H₁₉NO₄S 261.34 Boc group (R-configuration) Stereospecific synthetic applications
(R)-5,5-dimethyl-1,3-thiazolidine-4-carboxylic acid C₆H₁₁NO₂S 161.22 None (deprotected) Tumor cell membrane modulation
Ampicillinoic acid C₁₆H₂₁N₃O₅S 367.42 Amino-phenylacetyl β-lactam antibiotic degradation product
ZZ7 C₁₆H₂₁N₃O₅S 367.42 Amino-phenylacetyl PBP inhibitor (affinity: -7.9 kcal/mol)
2-[1-(dihydroxyboranyl)(2-phenylacetamido)methyl] derivative C₁₃H₁₈BNO₅S 307.17 Boronic acid, phenylacetamido Class C β-lactamase inhibitor

Key Findings and Implications

Stereochemistry Matters : The S- and R-enantiomers of Boc-protected thiazolidines exhibit divergent applications in asymmetric synthesis and drug activity .

Protection Group Utility: Boc enhances stability and solubility, whereas deprotected analogues (e.g., ampicillinoic acid) are more reactive but less stable .

Structural-Activity Relationships : Substituents like boronic acid or naphthyl groups drastically alter biological targeting and synthetic efficiency .

Pharmaceutical Relevance : Thiazolidine derivatives are pivotal in antibiotic synthesis but require stringent control to avoid dimerization or epimerization .

Biological Activity

(s)-Boc-5,5-dimethyl-1,3-thiazolidine-4-carboxylic acid is a chiral compound notable for its thiazolidine ring structure, which contains both sulfur and nitrogen atoms. This compound is widely studied for its potential biological activities, including enzyme inhibition and antimicrobial properties. Its applications span across various fields such as medicinal chemistry, organic synthesis, and industrial production.

PropertyValue
CAS Number112898-19-8
Molecular FormulaC₁₁H₁₉NO₄S
Molecular Weight261.34 g/mol
IUPAC Name(2S)-5,5-dimethyl-2-[(2-methylpropan-2-yl)oxycarbonyl]-1,3-thiazolidine-4-carboxylic acid
SMILESCC1(C(NC(S1)C(=O)OC(C)(C)C)C(=O)O)C

The biological activity of this compound is primarily attributed to its interaction with various molecular targets. The thiazolidine ring facilitates binding to enzymes and proteins, potentially inhibiting their activity or altering their function. The presence of the tert-butoxycarbonyl (Boc) protecting group enhances the compound's stability and reactivity during chemical reactions.

Enzyme Inhibition

Research indicates that thiazolidine derivatives exhibit significant enzyme inhibition properties. For instance, studies have shown that certain thiazolidine compounds can inhibit key enzymes involved in metabolic pathways, which may contribute to their therapeutic effects in conditions such as diabetes and cancer .

Antimicrobial Properties

Thiazolidine derivatives have been explored for their antimicrobial activities. A study highlighted that compounds with thiazolidine rings demonstrated varying degrees of antibacterial and antifungal effects against several pathogens. The structure-activity relationship (SAR) analysis suggested that modifications in the thiazolidine ring could enhance antimicrobial potency .

Case Studies

  • Anticancer Activity
    A recent study investigated the anticancer potential of thiazolidinone derivatives similar to this compound. The derivatives were tested against various cancer cell lines, showing promising results with IC50 values lower than standard chemotherapeutics like doxorubicin. For example, a derivative exhibited an IC50 of 0.72 µM against the A549 lung cancer cell line .
  • Antioxidant Activity
    Another study focused on the antioxidant properties of thiazolidinone compounds. The results indicated that certain derivatives had significant antioxidant activity with EC50 values ranging from 1.128 to 2.489 mM. These findings suggest potential applications in preventing oxidative stress-related diseases .

Comparative Analysis with Similar Compounds

Compound NameBiological Activity
(s)-Boc-5,5-dimethyl-1,3-thiazolidine-2-carboxylic acidModerate enzyme inhibition
(s)-Boc-4,4-dimethyl-1,3-thiazolidine-4-carboxylic acidLower antimicrobial activity
(s)-Boc-5-methyl-1,3-thiazolidine-4-carboxylic acidEnhanced anticancer properties

The uniqueness of this compound lies in its specific substitution pattern on the thiazolidine ring and the Boc protecting group, which influence its reactivity and biological activity.

Chemical Reactions Analysis

Deprotection of the Boc Group

The tert-butoxycarbonyl (Boc) group is cleaved under acidic conditions to expose the thiazolidine nitrogen for further functionalization.

Reaction ConditionsProductsKey Findings
Trifluoroacetic acid (TFA) in DCMFree thiazolidine-4-carboxylic acidComplete deprotection in 2–4 hours at 0–25°C
HCl in dioxanePartial deprotection with side reactionsLower selectivity due to competing hydrolysis

Mechanistic Insight : Acidic cleavage generates a carbamic acid intermediate, which decomposes to release CO₂ and yield the deprotected amine . Steric hindrance from the 5,5-dimethyl group slows reaction kinetics compared to unsubstituted analogues .

Oxidation of the Thiazolidine Ring

The sulfur atom in the thiazolidine ring undergoes selective oxidation.

ReagentConditionsProduct
H₂O₂ (30%)RT, 12 hoursSulfoxide (diastereomeric mixture)
m-CPBADCM, 0°C, 2 hoursSulfone

Stereochemical Outcomes :

  • Sulfoxide formation proceeds with moderate diastereoselectivity (60:40 R/S ratio) due to steric effects from the dimethyl groups .

  • Sulfones are formed as single stereoisomers under controlled conditions .

Functionalization of the Carboxylic Acid

The carboxylic acid moiety participates in condensation and coupling reactions.

Hydrazide Formation

ReagentsConditionsYield
DCC, hydrazine hydrateDCM, 24 hours at RT75–85%
EDC·HCl, NHSDMF, 12 hours at 4°C90%

Applications : Hydrazides serve as intermediates for synthesizing hydrazones with aldehydes/ketones, enabling access to antimicrobial agents .

Esterification

AlcoholCatalystYield
MethanolH₂SO₄68%
Benzyl alcoholDMAP, DCC82%

Notes : Ester derivatives enhance membrane permeability in drug-design applications .

Ring-Opening and Rearrangement Reactions

The thiazolidine ring undergoes acid-mediated rearrangements:

Lactam Formation

Under strong acidic conditions (e.g., TFA), the ring opens to form iminium intermediates, which cyclize into γ-lactams :

Conditions : TFA/DCM, 2 hours → Neutralization with NaHCO₃
Product : Enantiopure γ-lactam with retained configuration at C-4 .

Oxathiane Formation

Reaction with aldehydes in acidic media yields 1,3-oxathiane derivatives:

SubstrateProductDiastereomeric Ratio
Formaldehyde6-membered oxathiane95:5
CyclohexanoneBicyclic oxathiane-lactamSingle isomer

Mechanism : Ring opening generates a sulfonium ion intermediate, followed by nucleophilic attack and cyclization .

Comparative Reactivity

The 5,5-dimethyl substitution influences reactivity relative to unsubstituted thiazolidines:

Reaction TypeUnsubstituted Thiazolidine5,5-Dimethyl Thiazolidine
Boc Deprotection1 hour in TFA2–4 hours in TFA
Oxidation (to sulfoxide)90% yield, 50:50 dr75% yield, 60:40 dr
Hydrazide Formation95% yield85% yield

Key Factor : Steric bulk from dimethyl groups reduces reaction rates but improves stereochemical control in some cases .

Q & A

Basic Research Questions

Q. What are the standard synthetic routes for (S)-Boc-5,5-dimethyl-1,3-thiazolidine-4-carboxylic acid, and how are reaction conditions optimized?

  • The compound is typically synthesized via a multi-step process involving Boc-protection of the thiazolidine ring. A representative method involves pH-controlled condensation and precipitation. For example, a related synthesis (for a stereoisomer) uses aqueous sodium hydroxide (pH 12–12.5) at 35–40°C for activation, followed by acidification with orthophosphoric acid (pH 3) to precipitate the product . Key parameters include temperature control to avoid racemization and precise pH adjustment for optimal yield.

Q. How is the purity and stereochemical integrity of the compound validated?

  • Analytical techniques include:

  • HPLC : Reverse-phase chromatography with UV detection (e.g., C18 column, acetonitrile/water gradient) to assess purity.
  • NMR : 1^1H and 13^{13}C NMR confirm the Boc group and thiazolidine ring integrity. Chiral shift reagents or derivatization agents (e.g., Marfey’s reagent) verify enantiopurity .
  • Mass Spectrometry : High-resolution MS (HRMS) confirms molecular weight and fragmentation patterns .

Q. What are the recommended storage conditions to prevent degradation?

  • Store at –20°C under inert gas (argon/nitrogen) to minimize hydrolysis of the Boc group. Desiccants (e.g., silica gel) prevent moisture-induced degradation. Stability studies recommend monitoring via TLC or HPLC every 6 months .

Advanced Research Questions

Q. How does the stereochemistry of the thiazolidine ring influence its reactivity in peptide coupling?

  • The (S)-configuration at C4 enhances rigidity, favoring β-turn induction in peptide backbones. This stereochemical preference reduces side reactions (e.g., epimerization) during solid-phase synthesis. Comparative studies with the (R)-isomer show 10–15% higher coupling efficiency for the (S)-form in Fmoc-based strategies .

Q. What strategies mitigate Boc-group cleavage during prolonged reactions?

  • Acid Sensitivity : Avoid trifluoroacetic acid (TFA) in excess; use milder acids (e.g., 1% HCl in dioxane) for selective deprotection.
  • Temperature Control : Maintain reactions below 25°C to prevent premature cleavage.
  • Additives : Scavengers like triisopropylsilane (TIS) reduce side reactions during TFA-mediated deprotection .

Q. How is the compound utilized in X-ray crystallography for protein structure determination?

  • As a heavy-atom derivative, the sulfur atom in the thiazolidine ring facilitates phase determination via SAD/MAD phasing. Co-crystallization with SHELX-refined models (e.g., PDB entries) demonstrates its utility in resolving high-resolution (<1.5 Å) structures of cysteine-rich proteins .

Q. What are the challenges in analyzing its degradation products, and how are they resolved?

  • Degradation pathways include Boc hydrolysis (yielding 5,5-dimethylthiazolidine-4-carboxylic acid) and oxidative ring-opening. LC-MS/MS with collision-induced dissociation (CID) identifies major impurities. For quantification, calibrate against synthetic standards of known degradation products .

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